Cas no 5438-07-3 (2-Amino-2-phenylbutyric Acid)

2-Amino-2-phenylbutyric Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-2-phenylbutanoic acid
- 2-AMINO-2-PHENYLBUTYRIC ACID
- Benzeneacetic acid, a-amino-a-ethyl-
- 2-Ethyl-2-phenylglycine
- AS-19266
- 2-Amino-2-phenulbutyric acid
- (S)-2-Amino-2-phenylbutanoic acid
- Z317024888
- MFCD00038162
- alpha-Amino-alpha-phenylbutyric acid
- 2-amino-2-phenylbutanoicacid
- D78171
- NS00040804
- SCHEMBL305912
- 2-amino-2-phenyl-butyric acid
- 2-amino-2-phenyl-butanoic acid
- AM20040680
- A913795
- (1)-2-Amino-2-phenylbutyric acid
- UBXUDSPYIGPGGP-UHFFFAOYSA-N
- NSC 16593
- FT-0605248
- AKOS016051401
- 2-AMINO-2-PHENYLBUTYRIC ACID, (+/-)-
- CHEMBL225585
- 2-(2-Methoxyphenoxy)ethylaminehydrochloride
- EINECS 243-729-1
- NSC16593
- .ALPHA.-AMINO-.ALPHA.-ETHYLBENZENEACETIC ACID
- BCP10622
- Q27273320
- 2-(r,s)-ethyl-2-phenyl-glycine
- 20318-28-9
- EN300-71336
- FT-0639135
- J-650237
- 5438-07-3
- 9WL078BM46
- FT-0635708
- CS-0152615
- 2-Amino-2-phenylbutyric acid, 96%
- EINECS 226-616-1
- NSC-16593
- UNII-9WL078BM46
- 2-AMINO-2-ETHYLBENZENE ACETIC ACID
- AKOS000186936
- BENZENEACETIC ACID, .ALPHA.-AMINO-.ALPHA.-ETHYL-
- DTXSID30942469
- (+/-)-2-amino-2-phenylbutyric acid
- ALBB-025700
- benzeneacetic acid, alpha-amino-alpha-ethyl-
- aminophenylbutyric acid
- DB-017944
- 2-Amino-2-phenylbutyric Acid
-
- MDL: MFCD00038162
- Inchi: InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
- InChI Key: UBXUDSPYIGPGGP-UHFFFAOYSA-N
- SMILES: CCC(C1=CC=CC=C1)(C(=O)O)N
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 63.3
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.160
- Melting Point: 276-280 °C (dec.) (lit.)
- Boiling Point: 312.1°Cat760mmHg
- Flash Point: 142.5°C
- Refractive Index: 1.507
- PSA: 63.32000
- LogP: 2.03550
- Solubility: Not determined
2-Amino-2-phenylbutyric Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Store at room temperature
2-Amino-2-phenylbutyric Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-2-phenylbutyric Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM253549-25g |
2-Amino-2-phenylbutanoic acid |
5438-07-3 | 97% | 25g |
$500 | 2023-02-02 | |
TRC | A634925-1000mg |
2-Amino-2-phenylbutyric Acid |
5438-07-3 | 1g |
$ 81.00 | 2023-04-19 | ||
Enamine | EN300-71336-0.1g |
2-amino-2-phenylbutanoic acid |
5438-07-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-71336-0.05g |
2-amino-2-phenylbutanoic acid |
5438-07-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-71336-0.25g |
2-amino-2-phenylbutanoic acid |
5438-07-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-71336-10.0g |
2-amino-2-phenylbutanoic acid |
5438-07-3 | 95.0% | 10.0g |
$121.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A56450-25g |
2-Amino-2-phenylbutanoic acid |
5438-07-3 | 97% | 25g |
¥3569.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A56450-1g |
2-Amino-2-phenylbutanoic acid |
5438-07-3 | 97% | 1g |
¥56.0 | 2023-09-08 | |
Apollo Scientific | OR480312-1g |
2-Amino-2-phenylbutyric acid |
5438-07-3 | 97% | 1g |
£57.00 | 2024-08-02 | |
Chemenu | CM253549-5g |
2-Amino-2-phenylbutanoic acid |
5438-07-3 | 97% | 5g |
$108 | 2021-06-09 |
2-Amino-2-phenylbutyric Acid Related Literature
-
1. Index of subjects, 1973
-
2. Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acidJuan A. Garbarino,Jorge Sierra,Ricardo Tapia J. Chem. Soc. Perkin Trans. 1 1973 1866
Additional information on 2-Amino-2-phenylbutyric Acid
Introduction to 2-Amino-2-phenylbutyric Acid (CAS No. 5438-07-3)
2-Amino-2-phenylbutyric acid, identified by the Chemical Abstracts Service Number (CAS No.) 5438-07-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of both an amino group and a phenyl substituent in its backbone imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal applications.
The molecular structure of 2-amino-2-phenylbutyric acid consists of a butyric acid chain with both the terminal carbon atoms substituted by an amino group and a phenyl ring, respectively. This configuration results in a molecule with both basic and acidic properties, depending on the pH environment. The amino group can participate in hydrogen bonding, while the phenyl ring contributes to hydrophobic interactions, making this compound amenable to various biochemical processes. Such structural attributes have positioned it as a subject of interest for researchers aiming to develop novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in molecules that exhibit dual functionality, such as 2-amino-2-phenylbutyric acid. Its ability to interact with multiple biological targets makes it a promising scaffold for drug design. Specifically, studies have highlighted its potential role in modulating enzyme activity and receptor binding, which are critical mechanisms in many diseases. For instance, preliminary research suggests that derivatives of this compound may interfere with pathways involved in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting key enzymes or modulating neurotransmitter systems.
One of the most compelling aspects of 2-amino-2-phenylbutyric acid is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize various analogs with enhanced pharmacological properties. For example, modifications to the phenyl ring or the amino group can alter the compound's solubility, bioavailability, and binding affinity to biological targets. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid identification of promising candidates.
The synthesis of 2-amino-2-phenylbutyric acid (CAS No. 5438-07-3) typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include the condensation of benzophenone with ethyl acetoacetate followed by hydrolysis and decarboxylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been increasingly applied to reduce waste and improve yields during synthesis.
From a biochemical perspective, 2-amino-2-phenylbutyric acid has been investigated for its potential role as an intermediate metabolite or signaling molecule. Some studies suggest that it may be involved in energy metabolism or serve as a precursor for other bioactive compounds. Furthermore, its structural similarity to certain amino acids has led researchers to explore its effects on metabolic pathways and cellular processes. Understanding these mechanisms could provide insights into therapeutic strategies for metabolic disorders or inflammatory conditions.
The pharmacological profile of 2-amino-2-phenylbutyric acid is further enriched by its interactions with biological systems. Preclinical studies have demonstrated its ability to modulate neurotransmitter release and receptor activity in the central nervous system. This has sparked interest in developing derivatives as potential treatments for cognitive disorders or mood disorders. Additionally, its anti-inflammatory properties have been observed in some models, suggesting its utility in addressing chronic inflammatory conditions such as arthritis or autoimmune diseases.
In conclusion, 2-amino-2-phenylbutyric acid (CAS No. 5438-07-3) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features and versatile chemical properties make it an attractive candidate for further exploration. As research continues to uncover new therapeutic possibilities, 2-amino-2-phenylbutyric acid is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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